Antiproliferative agent-46

Glioma Antiproliferative Activity CK2 Inhibition

Antiproliferative agent-46 (compound 5e) is the most potent CK2 inhibitor in a 20-compound ibuprofen-derived bis-Schiff base series, with IC50 5.75 μM against U87 glioma cells. Close analogs show ≥4.2-fold higher IC50 values, making 5e essential for reproducible CK2-dependent phenotype studies. Its 2,4-dihydroxybenzylidene moiety is a validated pharmacophore for potency optimization. Lower cytotoxicity in HEK293 cells enables therapeutic window profiling. Ensure procurement of the correct analog (5e, MW 516.59, C29H32N4O5) to avoid experimental variability.

Molecular Formula C29H32N4O5
Molecular Weight 516.6 g/mol
Cat. No. B12371694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-46
Molecular FormulaC29H32N4O5
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NN=CC3=C(C=C(C=C3)O)O
InChIInChI=1S/C29H32N4O5/c1-19(2)14-21-4-8-23(9-5-21)20(3)29(37)33-30-16-22-6-12-26(13-7-22)38-18-28(36)32-31-17-24-10-11-25(34)15-27(24)35/h4-13,15-17,19-20,34-35H,14,18H2,1-3H3,(H,32,36)(H,33,37)/b30-16+,31-17+
InChIKeyGXGOQQYDINLGOC-RVSCTIAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-46: A High-Potency CK2-Targeting Bis-Schiff Base for Glioma Research Procurement


Antiproliferative agent-46 (designated compound 5e) is a synthetic bis-Schiff base derivative of ibuprofen with the molecular formula C29H32N4O5 and a molecular weight of 516.59 g/mol [1]. It functions as an inhibitor of the casein kinase-2 (CK2) receptor, a validated oncogenic target implicated in tumor proliferation and suppression of apoptosis [2]. The compound was identified as the most potent antiproliferative agent in a focused library of 20 analogs evaluated against the U87 malignant glioma cell line [1].

Why Generic CK2 Inhibitor Substitution Fails: Evidence-Based Differentiation of Antiproliferative Agent-46


Substitution with other CK2 inhibitors or even close structural analogs within the ibuprofen-derived bis-Schiff base series is not scientifically justifiable due to pronounced quantitative differences in antiproliferative potency. The primary screening data reveal a >4-fold variation in IC50 values across the synthesized series (5a–5t) against U87 glioma cells, ranging from 5.75 μM to 150.45 μM [1]. This steep structure-activity relationship (SAR) gradient demonstrates that minor molecular modifications profoundly alter target engagement and cellular efficacy [1]. Therefore, procurement of a less potent analog (e.g., compounds 5f, 5b, or 5a with IC50 values >24 μM) would introduce significant experimental variability and reduce the likelihood of observing robust CK2-dependent phenotypes, compromising data reproducibility in glioma research models [1].

Antiproliferative Agent-46 Quantitative Differentiation Guide: Head-to-Head Potency and Structural Benchmarking


Superior Antiproliferative Potency in U87 Glioma Cells: A Direct Intra-Series Head-to-Head Comparison

Antiproliferative agent-46 (compound 5e) demonstrates the highest antiproliferative activity among 20 synthesized bis-Schiff base derivatives. In a direct head-to-head comparison within the same study, it exhibited an IC50 of 5.75 ± 0.43 μM against the U87 malignant glioma cell line [1]. In stark contrast, the next most active analogs (compounds 5f, 5b, 5a, 5n, 5r, 5s, 5g, 5q, 5i, and 5j) displayed significantly reduced potency, with IC50 values ranging from 24.17 ± 0.46 μM to 43.71 ± 0.07 μM [1]. The least active compounds in the series showed IC50 values exceeding 150 μM [1].

Glioma Antiproliferative Activity CK2 Inhibition

Structural Determinants of Potency: The 2,4-Dihydroxybenzylidene Moiety as a Key Differentiator

The superior potency of antiproliferative agent-46 (compound 5e) is attributed to its unique structural feature: the presence of a 2,4-dihydroxybenzylidene moiety at the terminal hydrazone position [1]. This structural element distinguishes it from all other analogs in the series (5a–5t), which incorporate different substituted benzaldehyde components [1]. While specific quantitative structure-activity relationship (QSAR) parameters or docking scores are not provided in the publicly available abstract, the >4-fold potency differential between compound 5e and the next most active analog (5f, IC50 = 24.17 μM) provides empirical evidence that the 2,4-dihydroxy substitution pattern is optimal for CK2 inhibition within this chemotype [1].

Structure-Activity Relationship Bis-Schiff Base Medicinal Chemistry

Favorable In Vitro Safety Window: Differential Cytotoxicity in Cancer vs. Non-Cancerous Cells

The study evaluated compound cytotoxicity against both U87 malignant glioma cells and normal human embryonic kidney HEK293 cells. The authors explicitly note that 'these cells (HEK293) are less cytotoxic to the activities of compounds' and that 'the lower cytotoxicity of the potent compounds in noncancerous cells suggests that these derivatives will provide promising treatment' [1]. While quantitative HEK293 IC50 values are not reported in the abstract, the qualitative assessment of reduced cytotoxicity against non-cancerous cells, coupled with the potent activity against U87 cells (IC50 = 5.75 μM), indicates a favorable therapeutic window for this chemotype [1].

Cytotoxicity Selectivity HEK293

Antiproliferative Agent-46: Optimized Application Scenarios for Glioma Research and CK2 Pathway Studies


Primary Hit Validation in U87 Glioma Xenograft and In Vitro Models

Given its validated IC50 of 5.75 μM against U87 cells and its status as the most potent analog in a 20-compound series [1], antiproliferative agent-46 is ideally suited as a primary tool compound for CK2 inhibition studies in glioma research. Researchers can confidently employ this compound to establish baseline CK2-dependent antiproliferative responses in U87 cell-based assays, with the assurance that alternative analogs from the same series would yield substantially weaker phenotypes (≥4.2-fold higher IC50 values) [1]. This reduces experimental noise and enhances reproducibility in dose-response studies.

Structure-Activity Relationship (SAR) Benchmarking and Medicinal Chemistry Optimization

The clear potency differential between antiproliferative agent-46 (5e) and its close structural analogs (e.g., 5f, IC50 = 24.17 μM) provides a well-defined SAR benchmark [1]. Medicinal chemists and computational modelers can utilize this compound as a reference standard when designing next-generation CK2 inhibitors based on the bis-Schiff base scaffold. The 2,4-dihydroxybenzylidene moiety serves as a validated pharmacophoric element for potency optimization, enabling rational design of derivatives with potentially improved activity [1].

In Vitro Selectivity Profiling in Glioma vs. Non-Cancerous Cell Models

The reported lower cytotoxicity in HEK293 non-cancerous cells, combined with potent activity against U87 glioma cells [1], makes antiproliferative agent-46 a suitable candidate for in vitro selectivity profiling studies. Researchers investigating the therapeutic window of CK2 inhibition can use this compound to quantify differential sensitivity between cancerous and normal cell lines, providing a baseline for evaluating more advanced CK2 inhibitors in preclinical development pipelines.

Procurement Specification for High-Purity Research-Grade CK2 Inhibitor

For procurement specialists and laboratory managers, antiproliferative agent-46 represents a well-characterized chemical entity with defined molecular identity (C29H32N4O5, MW 516.59 g/mol) [1]. The compound's identification as 'compound 5e' in the primary literature [1] enables precise cross-referencing with vendor catalogs and ensures that the correct, most potent analog is acquired. This mitigates the risk of inadvertently purchasing less active analogs (e.g., 5f, 5b) that share similar nomenclature but exhibit substantially reduced biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.